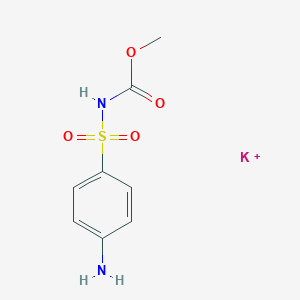

Asulam-potassium

Description

Properties

CAS No. |

14089-43-1 |

|---|---|

Molecular Formula |

C8H9KN2O4S |

Molecular Weight |

268.33 g/mol |

IUPAC Name |

potassium (4-aminophenyl)sulfonyl-methoxycarbonylazanide |

InChI |

InChI=1S/C8H10N2O4S.K/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

WKJOGZIRDGAEFO-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[K+] |

Related CAS |

3337-71-1 (Parent) |

Synonyms |

ASULAMPOTASSIUMSALT |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Asulam-Potassium in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asulam-potassium is a systemic herbicide renowned for its efficacy against a variety of perennial weeds. Its primary mechanism of action lies in the targeted inhibition of a crucial enzyme in the folate biosynthesis pathway, dihydropteroate synthase (DHPS). This guide provides a comprehensive technical overview of the biochemical interactions, physiological consequences, and experimental methodologies used to elucidate the herbicidal activity of asulam in plants. Quantitative data on enzyme inhibition and herbicidal effects are presented, alongside detailed protocols for key experimental assays and visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Dihydropteroate Synthase

Asulam, typically formulated as its more soluble potassium or sodium salt, functions as a potent and specific inhibitor of the enzyme dihydropteroate synthase (DHPS)[1]. DHPS plays a pivotal role in the de novo synthesis of folic acid (folate), a vitamin essential for numerous metabolic processes in plants[1].

As a structural analog of the native DHPS substrate, para-aminobenzoic acid (p-ABA), asulam acts as a competitive inhibitor[2][3]. It binds to the active site of the DHPS enzyme, thereby preventing the condensation of p-ABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This enzymatic step is a critical chokepoint in the folate biosynthesis pathway.

The inhibition of DHPS leads to a cascade of physiological effects:

-

Folate Depletion: The primary consequence of DHPS inhibition is the cessation of folate production.

-

Metabolic Disruption: Folates are essential cofactors for one-carbon transfer reactions, which are vital for the synthesis of purines, pyrimidines (and thus DNA and RNA), and certain amino acids such as methionine and glycine.

-

Cessation of Cell Division and Growth: The inability to synthesize DNA and essential amino acids halts cell division and overall plant growth.

-

Visual Symptoms: Phenotypically, asulam-treated plants exhibit symptoms such as chlorosis (yellowing), stunting, and eventual necrosis, particularly in meristematic tissues and young leaves.

Quantitative Data

Table 1: Comparative Inhibition of Arabidopsis thaliana Dihydropteroate Synthase by Sulfonamides

| Compound | IC50 (µM) |

| Sulfadiazine | 4.2[3] |

| Sulfacetamide | 9.6[3] |

| Sulfanilamide | 18.6[3] |

This data from related sulfonamides demonstrates the sensitivity of plant DHPS to this class of inhibitors.

Table 2: Herbicidal Activity of Asulam on Arabidopsis thaliana

| Asulam Concentration (mM) | Observation |

| 0.25 | Growth inhibition observed[2] |

| 0.5 | Growth suppression[4] |

In-vivo studies confirm the herbicidal efficacy of asulam at millimolar concentrations.

Signaling Pathways and Experimental Workflows

Diagram 1: Folate Biosynthesis Pathway and Asulam's Point of Inhibition

Caption: Inhibition of Dihydropteroate Synthase by Asulam in the Folate Pathway.

Diagram 2: Experimental Workflow for DHPS Inhibition Assay

Caption: Workflow for Determining the IC50 of Asulam against Plant DHPS.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established spectrophotometric assays for DHPS activity[5].

a. Principle: The activity of DHPS is measured in a coupled enzyme assay. The product of the DHPS reaction, 7,8-dihydropteroate, is immediately reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically and is proportional to the DHPS activity.

b. Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM dithiothreitol (DTT).

-

DHPS Enzyme: Purified recombinant plant DHPS (e.g., from Arabidopsis thaliana).

-

Substrates:

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), stock solution in assay buffer.

-

para-aminobenzoic acid (p-ABA), stock solution in assay buffer.

-

-

Coupling Enzyme: Dihydrofolate reductase (DHFR), commercially available.

-

Cofactor: NADPH, stock solution in assay buffer.

-

Inhibitor: this compound, stock solution in a suitable solvent (e.g., water or DMSO), with serial dilutions prepared in assay buffer.

c. Procedure:

-

Prepare a reaction master mix in a microcentrifuge tube containing assay buffer, DHFR, and NADPH.

-

In a 96-well UV-transparent microplate, add a fixed volume of the DHPS enzyme solution to each well.

-

Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (solvent only).

-

Add the reaction master mix to all wells.

-

Initiate the reaction by adding a mixture of the substrates (DHPPP and p-ABA) to each well.

-

Immediately place the microplate in a spectrophotometer pre-set to 340 nm and the optimal reaction temperature.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.

-

Determine the percent inhibition for each asulam concentration relative to the vehicle control.

-

Plot percent inhibition against the logarithm of asulam concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of Folate Levels in Asulam-Treated Plants (HPLC-Based Method)

This protocol provides a general framework for the extraction and quantification of folates from plant tissues[6][7][8][9].

a. Principle: Folates are extracted from plant tissues in a buffer containing antioxidants to prevent their degradation. A tri-enzyme treatment is often employed to release folates from the food matrix and to deconjugate polyglutamated forms to monoglutamates. The extracted and converted folates are then quantified by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

b. Reagents:

-

Extraction Buffer: 100 mM phosphate buffer (pH 7.0) containing 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol.

-

Enzymes:

-

α-amylase

-

Protease

-

Hog kidney conjugase (or rat serum)

-

-

HPLC Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Folate Standards: Commercially available standards for different folate vitamers (e.g., folic acid, 5-methyltetrahydrofolate).

c. Procedure:

-

Plant Treatment: Grow plants under controlled conditions and treat with a defined concentration of this compound or a vehicle control.

-

Sample Collection: Harvest plant tissues (e.g., leaves, roots) at specified time points after treatment and immediately freeze in liquid nitrogen. Lyophilize and grind the tissue to a fine powder.

-

Extraction:

-

Suspend a known weight of the powdered plant tissue in pre-heated extraction buffer.

-

Incubate at 100°C for 10 minutes to inactivate endogenous enzymes.

-

Cool the mixture on ice.

-

-

Enzymatic Digestion:

-

Add α-amylase and protease to the extract and incubate to break down starch and proteins.

-

Add conjugase to hydrolyze polyglutamated folates to monoglutamates and incubate.

-

Terminate the enzymatic reactions by heating.

-

-

Purification:

-

Centrifuge the extract to pellet cell debris.

-

The supernatant can be purified and concentrated using solid-phase extraction (SPE) cartridges.

-

-

HPLC Analysis:

-

Inject the purified extract onto a C18 reverse-phase HPLC column.

-

Separate the folate vitamers using a suitable gradient elution program.

-

Detect the eluting folates using a fluorescence or UV detector.

-

-

Quantification:

-

Identify and quantify the folate peaks by comparing their retention times and peak areas to those of the folate standards.

-

Express the folate content as µg per gram of dry weight of the plant tissue.

-

Conclusion

The herbicidal efficacy of this compound is unequivocally linked to its role as a competitive inhibitor of dihydropteroate synthase in the plant folate biosynthesis pathway. This targeted mode of action disrupts essential metabolic processes, leading to the cessation of growth and eventual death of susceptible plants. The provided experimental protocols offer a robust framework for the quantitative assessment of asulam's inhibitory properties and its impact on plant physiology. Further research to determine the precise kinetic constants (Ki) of asulam for DHPS from various plant species will enhance our understanding of its selectivity and aid in the development of future-generation herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of Arabidopsis thaliana HPPK/DHPS, a bifunctional enzyme and target of the herbicide asulam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of total folate in plant material by chemical conversion into para-aminobenzoic acid followed by high performance liquid chromatography combined with on-line postcolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Dihydropteroate Synthase Inhibition by Asulam-Potassium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydropteroate synthase (DHPS) is a critical enzyme in the de novo folate biosynthesis pathway, essential for the proliferation of various microorganisms and plants. This pathway's absence in mammals makes DHPS a prime target for antimicrobial and herbicidal agents. Asulam, a carbamate herbicide typically formulated as its potassium salt for enhanced solubility, functions as a potent inhibitor of DHPS. This technical guide provides a comprehensive overview of the mechanism of DHPS inhibition by asulam, presenting available quantitative data, detailed experimental protocols for assessing inhibition, and visual representations of the core biochemical and experimental processes.

Dihydropteroate Synthase and the Folate Biosynthesis Pathway

Dihydropteroate synthase (EC 2.5.1.15) catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1] This reaction is a pivotal step in the pathway leading to the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and certain amino acids.[2] By inhibiting DHPS, the production of these essential building blocks is halted, leading to growth arrest and cell death.[2]

Signaling Pathway Diagram

The following diagram illustrates the position of DHPS in the folate biosynthesis pathway and the inhibitory action of asulam.

Caption: Folate biosynthesis pathway and the point of inhibition by asulam.

Mechanism of Inhibition by Asulam

Asulam functions as a competitive inhibitor of dihydropteroate synthase. Structurally, asulam mimics the natural substrate, pABA. This structural similarity allows asulam to bind to the pABA-binding site on the DHPS enzyme. By occupying the active site, asulam prevents pABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folate pathway.[2]

Logical Relationship Diagram: Competitive Inhibition

The diagram below illustrates the competitive binding relationship between the enzyme (DHPS), the substrate (pABA), and the inhibitor (Asulam).

Caption: Competitive inhibition of DHPS by asulam.

Quantitative Data on DHPS Inhibition

While extensive research confirms asulam's mode of action, specific enzymatic inhibition constants (IC₅₀ or Kᵢ) for asulam against purified DHPS are not widely reported in publicly available literature. However, the inhibitory effects have been quantified at the whole-organism level through the determination of Minimum Inhibitory Concentrations (MIC). For context, inhibition data for other well-characterized sulfonamides against DHPS are also provided.

Table 1: Minimum Inhibitory Concentration (MIC) of Asulam and Other Sulfonamides

| Compound | Organism/Enzyme | Value (mM) | Notes |

|---|---|---|---|

| Asulam | Arabidopsis thaliana (pre-emergence) | > 0.25 | Growth inhibition observed from 0.25 mM onwards.[1] |

| Asulam | Bacillus subtilis | Not effective | No significant inhibition within the tested range.[1] |

| Asulam | Escherichia coli | > 2 | No significant inhibition within the tested range.[1] |

| Sulfamethoxazole | Bacillus subtilis | 0.25 | Strongest inhibitor tested against this organism.[1] |

Table 2: Enzymatic Inhibition of E. coli DHPS by Other Sulfonamides

| Compound | Inhibition Constant | Value (µM) | Inhibition Type |

|---|---|---|---|

| Sulfadiazine | Kᵢ | 2.5 | Competitive |

| 4,4'-Diaminodiphenylsulfone (DDS) | Kᵢ | 5.9 | Competitive |

| 4,4'-Diaminodiphenylsulfone (DDS) | IC₅₀ | 20 | - |

| 4-amino-4'-acetamidodiphenylsulfone | IC₅₀ | 52 | - |

| 4-amino-4'-formamidodiphenylsulfone | IC₅₀ | 58 | - |

Experimental Protocols

Expression and Purification of DHPS

This protocol is adapted from the methodology for expressing and purifying Arabidopsis thaliana HPPK/DHPS.[1]

-

Transformation: Transform E. coli (e.g., SHuffle Express strain) containing a pREP4 plasmid with a pQE30 vector encoding an N-terminally His-tagged DHPS fusion protein.

-

Culture Growth: Grow overnight cultures at 30°C in LB broth supplemented with appropriate antibiotics (e.g., 35 µg/ml kanamycin and 100 µg/ml ampicillin).

-

Induction: Sub-culture the overnight growth to an optical density at 600 nm (OD₆₀₀) of 0.6–0.7. Induce protein expression overnight at 16°C with 100 µM isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/ml lysozyme). Sonicate the cell suspension on ice.

-

Purification:

-

Centrifuge the lysate to pellet cellular debris.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column extensively with the wash buffer.

-

Elute the His-tagged DHPS protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Aliquot and store at -80°C.

Coupled Spectrophotometric Assay for DHPS Inhibition

This protocol describes a continuous, coupled assay suitable for determining DHPS activity and inhibition. The assay monitors the oxidation of NADPH at 340 nm.

-

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is proportional to the DHPS activity.

-

Reagents:

-

Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT.

-

DHPS Enzyme: Purified DHPS at a suitable concentration (to be determined empirically).

-

DHPP (Substrate 1): Stock solution in water.

-

pABA (Substrate 2): Stock solution in water or DMSO.

-

NADPH: Stock solution in assay buffer.

-

DHFR (Coupling Enzyme): Commercially available, in excess.

-

Asulam-potassium (Inhibitor): Stock solution in water or DMSO, prepared in a serial dilution.

-

-

Procedure (for a 96-well plate format):

-

To each well, add:

-

Assay Buffer.

-

NADPH to a final concentration of ~200 µM.

-

DHFR to a final concentration sufficient to ensure it is not rate-limiting.

-

DHPP to a final concentration near its Kₘ value.

-

Varying concentrations of this compound (and a vehicle control, e.g., DMSO).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding pABA to a final concentration near its Kₘ value.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic plate reader for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

To determine the Kᵢ and the mechanism of inhibition, repeat the assay with varying concentrations of pABA at fixed concentrations of this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for assessing the inhibitory effect of asulam on DHPS.

Caption: Workflow for DHPS inhibition assay.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Asulam-Potassium

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a significant herbicide. The information is curated for professionals in research and development who require detailed data on this compound. This document includes quantitative data, detailed experimental methodologies, and visual representations of its mode of action and experimental workflows.

Chemical Identity and Properties

This compound is the potassium salt of asulam, a carbamate herbicide.[1] It is used to control the growth of specific weeds, most notably bracken.[1]

| Identifier | Value |

| IUPAC Name | potassium;[(4-aminophenyl)sulfonyl]-methoxycarbonylazanide |

| Synonyms | Asulam, potassium salt; Potassium asulam |

| CAS Number | 14089-43-1[2] |

| Molecular Formula | C₈H₉KN₂O₄S[1] |

| Molecular Weight | 268.33 g/mol [1] |

| Chemical Structure |

|

Source: PubChem CID 134123139

Physicochemical Properties

Much of the publicly available data on physicochemical properties pertains to the parent compound, asulam. As this compound is a salt, it is expected to have a higher solubility in polar solvents and a higher melting point compared to its parent acid.

Table of Physicochemical Properties

| Property | Value (this compound) | Value (Asulam - parent compound) |

| Physical State | Solid | Colorless to white crystals[3] |

| Melting Point | Data not available | 143-144 °C (decomposes)[3] or 230 °C[4] (Note: Discrepancy in reported values) |

| Boiling Point | Decomposes before boiling | Decomposes before boiling[4] |

| Water Solubility | Expected to be high | 5,000 mg/L at 22 °C[3] |

| Solubility in Organic Solvents | Data not available | Soluble in acetone and methanol[5] |

| Vapor Pressure | Data not available | 5.0 x 10⁻⁴ mPa at 20 °C[4] |

| pKa (of Asulam) | N/A | 4.82[3] |

Mode of Action: Inhibition of Folate Biosynthesis

Asulam's herbicidal activity stems from its role as a competitive inhibitor of the enzyme 7,8-dihydropteroate synthase (DHPS).[6][7][8] This enzyme is crucial in the folate (Vitamin B9) biosynthesis pathway in plants and microorganisms.[9][10] Asulam mimics the natural substrate of DHPS, para-aminobenzoic acid (p-ABA).[6] By blocking this enzyme, asulam halts the production of folic acid, which is essential for the synthesis of nucleotides and certain amino acids, thereby leading to the cessation of cell division and eventual death of the plant.[8]

Caption: Folate biosynthesis pathway in plants and the inhibitory action of asulam.

Experimental Protocols

The determination of the physicochemical properties of this compound should follow internationally recognized guidelines to ensure data consistency and reliability. The OECD Guidelines for the Testing of Chemicals are the standard for this purpose.[11]

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[12][13][14] For a crystalline solid like this compound, the capillary method is most appropriate.

-

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

-

Apparatus:

-

Melting point apparatus with a heating block or liquid bath.

-

Calibrated thermometer or other temperature sensing device.

-

Glass capillary tubes.

-

-

Procedure:

-

The this compound sample is thoroughly dried and finely powdered.

-

The capillary tube is packed with the sample to a height of 2-4 mm.

-

The tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1 °C/min) near the expected melting point.

-

The temperature at the initiation of melting and the temperature at which the substance becomes completely liquid are recorded as the melting range.

-

Methods such as Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can also be used, which measure the heat flow to the sample as a function of temperature.[12]

-

Water Solubility (OECD Guideline 105)

Given the expected high solubility of this compound, the Flask Method is the recommended procedure.[15][16][17][18][19]

-

Principle: A surplus of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus:

-

Constant temperature shaker bath or magnetic stirrer in a thermostatically controlled environment (20 ± 0.5 °C).

-

Centrifuge (if necessary for phase separation).

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in the constant temperature bath to allow it to reach saturation equilibrium. A preliminary test is conducted to determine the time required to reach equilibrium.

-

After equilibration, the mixture is allowed to settle, and the phases are separated, typically by centrifugation.

-

A sample of the clear aqueous supernatant is carefully taken.

-

The concentration of this compound in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

-

Caption: Experimental workflow for determining water solubility via the Flask Method.

Vapor Pressure (OECD Guideline 104)

For a substance with an expected low vapor pressure like this compound, the gas saturation method or an effusion method would be suitable.[20][21][22][23]

-

Principle (Gas Saturation Method): A stream of inert gas is passed over the substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus:

-

Thermostatically controlled chamber.

-

System for controlling and measuring the flow of inert gas.

-

Traps (e.g., sorbent tubes) to collect the vaporized substance.

-

Analytical instrument for quantifying the trapped substance.

-

-

Procedure:

-

A sample of this compound is placed in the temperature-controlled chamber.

-

A slow, measured stream of an inert gas (e.g., nitrogen) is passed over the sample for a known period.

-

The gas, now saturated with the vapor of the substance, passes through a trap where the vapor is collected.

-

The amount of substance in the trap is quantified.

-

The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature. The determination should be performed at a minimum of two different temperatures.[20][21]

-

Analytical Determination

-

Asulam Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantitative analysis of asulam residues.[5] A C18 column is typically used with a mobile phase consisting of an acetonitrile/water/acetic acid mixture. Detection is often performed at wavelengths between 254-280 nm.[5]

-

Potassium Quantification: The potassium content can be determined using Atomic Absorption Spectrometry (AAS).[24][25][26] The sample is dissolved in water and aspirated into an air-acetylene flame. The absorbance is measured at 766.5 nm and compared to a calibration curve prepared from potassium standards.[25] To prevent ionization of potassium in the flame, an ionization buffer such as cesium chloride is typically added to both samples and standards.[25][26]

References

- 1. This compound | C8H9KN2O4S | CID 134123139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Asulam (Ref: M&B 9057) [sitem.herts.ac.uk]

- 5. jfda-online.com [jfda-online.com]

- 6. Crystal structure of Arabidopsis thaliana HPPK/DHPS, a bifunctional enzyme and target of the herbicide asulam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 9. Folate - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Folates in Plants: Research Advances and Progress in Crop Biofortification [frontiersin.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.ge]

- 16. filab.fr [filab.fr]

- 17. Water Solubility | Scymaris [scymaris.com]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 20. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.ca]

- 21. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 22. eurolab.net [eurolab.net]

- 23. oecd.org [oecd.org]

- 24. nemi.gov [nemi.gov]

- 25. eusalt.com [eusalt.com]

- 26. Potassium- Determination by AAS | OIV [oiv.int]

An In-depth Technical Guide to the Solubility of Asulam-Potassium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of asulam-potassium in various organic solvents. Due to the limited availability of public data specifically for the potassium salt of asulam, this document also includes solubility data for the parent compound, asulam, and its sodium salt to provide a broader understanding of its solubility characteristics. The solubility of the parent compound, asulam, is a strong indicator of the behavior of its salts in organic solvents.

Introduction to this compound

This compound is the potassium salt of asulam, a carbamate herbicide.[1][2] Asulam and its salts are used to control the growth of perennial grasses and broad-leaf weeds.[3] Understanding the solubility of this compound in organic solvents is critical for various applications, including formulation development, analytical method development, and environmental fate studies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for asulam and its sodium and potassium salts in different organic solvents. It is important to note that much of the available data pertains to the parent compound, asulam.

| Chemical Form | Solvent | Solubility | Temperature (°C) |

| Asulam | Acetone | 34% | Not Specified |

| Asulam | Acetone | 98.0 mg/L | 25 |

| Asulam | Methanol | 28% | Not Specified |

| Asulam | Ethanol | 10 mg/mL | Not Specified |

| Asulam | Dimethylformamide (DMF) | 10 mg/mL | Not Specified |

| Asulam | Dimethyl sulfoxide (DMSO) | 10 mg/mL | Not Specified |

| Asulam | Ethyl Acetate | 300 mg/L | 20 |

| Asulam | Xylene | 500 mg/L | 20 |

| Asulam | n-Octanol | Not Specified | 20 |

| Asulam | Dichloromethane | < 2% | Not Specified |

| Asulam, Sodium Salt | Methanol | 280,000 ppm | 23 |

| Asulam, Sodium Salt | Acetone | 340,000 ppm | 23 |

| Asulam, Sodium Salt | Methyl Ethyl Ketone | 280,000 ppm | 23 |

| Asulam, Sodium Salt | Ethanol | 120,000 ppm | Not Specified |

| Asulam, Sodium Salt | Dichloromethane | 1 ppm | 23 |

| Asulam, Sodium Salt | Hexane | 3 ppm | 23 |

| Asulam, Sodium Salt | n-Heptane | 0.07 mg/L | 20 |

Data sourced from multiple chemical databases and data sheets.[4][5][6][7][8]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the initial search, general methodologies for measuring the solubility of chemical compounds are well-established. Two common methods are the gravimetric method and the synthetic method with laser monitoring.

a) Analytical Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent of interest and then determining the concentration of the solute in that solution.

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sampling: A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are transferred.

-

Solvent Evaporation: The solvent from the sample is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound residue is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the solution sample.

b) Synthetic Method with Laser Monitoring

This is a dynamic method where the temperature at which a solid completely dissolves in a solvent is determined.

-

Sample Preparation: A series of samples with known concentrations of this compound in the organic solvent are prepared in sealed vials.

-

Heating and Observation: Each vial is slowly heated while being stirred. A laser beam is passed through the sample.

-

Endpoint Detection: The temperature at which the last solid particle dissolves, indicated by a sharp change in light transmission detected by a sensor, is recorded as the solubility temperature for that specific concentration.

-

Solubility Curve: By repeating this process for different concentrations, a solubility curve as a function of temperature can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound using an analytical method.

Caption: A generalized workflow for determining the solubility of a compound in an organic solvent.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C8H9KN2O4S | CID 134123139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Asulam (Ref: M&B 9057) [sitem.herts.ac.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. Asulam [drugfuture.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Asulam sodium (Ref: AE F102789) [sitem.herts.ac.uk]

The Mode of Action of Asulam-Potassium in Pteridium aquilinum (Bracken): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asulam-potassium is a selective, systemic herbicide highly effective for the control of bracken (Pteridium aquilinum). Its primary mode of action is the inhibition of the enzyme dihydropteroate synthase (DHPS), a critical component in the folic acid biosynthesis pathway. This inhibition leads to a deficiency in essential amino acids and nucleotides, ultimately causing cessation of growth and death of the plant's apical meristems. This guide provides a comprehensive overview of the biochemical mechanism, translocation, and physiological effects of this compound in bracken, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction

Bracken is an aggressive and invasive fern that poses significant challenges in agriculture, forestry, and conservation. Chemical control remains a primary method for managing its spread, with this compound being a key active ingredient. Understanding the precise mode of action of this herbicide is crucial for optimizing its efficacy, developing new herbicidal compounds, and assessing its environmental impact. This technical guide synthesizes the current scientific understanding of this compound's interaction with P. aquilinum.

Translocation and Accumulation

Asulam is applied to the mature fronds of bracken and is rapidly absorbed.[1] It is then translocated via the phloem to the underground rhizome system, which is the primary target for effective long-term control.[1][2] The herbicide accumulates in the metabolically active regions of the rhizome, particularly the frond buds and apical meristems.[1][2][3] This systemic action ensures that the herbicide reaches the sites of new growth, preventing regeneration.[1][3] Studies using radiolabeled asulam (¹⁴C-asulam) have demonstrated that basipetal translocation is most effective when applied to fully expanded fronds.[1]

Quantitative Data on Asulam Translocation and Persistence:

| Parameter | Value | Reference |

| ¹⁴C Activity in Rhizome (1 month after treatment) | 59% of applied activity | Veerasekaran et al., 1977 |

| ¹⁴C Activity in Rhizome (10 months after treatment) | 8% of applied activity | Veerasekaran et al., 1977 |

| Optimal Application Timing | Almost fully-expanded fronds | Veerasekaran et al., 1977 |

Primary Mode of Action: Inhibition of Dihydropteroate Synthase (DHPS)

The principal mechanism of asulam's herbicidal activity is the competitive inhibition of dihydropteroate synthase (DHPS).[4] DHPS is a key enzyme in the folic acid (vitamin B9) synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form 7,8-dihydropteroate.[5][6] Asulam, being structurally similar to PABA, acts as a competitive inhibitor of the enzyme.[4]

Folic acid is essential for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and certain amino acids, such as methionine and serine. By blocking folic acid production, asulam effectively halts cell division and growth, leading to the death of the meristematic tissues in the rhizome buds.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the mode of action of asulam in bracken (Pteridium aquilinum L. Kuhn) | Proceedings of the Royal Society of Edinburgh, Section B: Biological Sciences | Cambridge Core [cambridge.org]

- 3. Studies on the mode of action of asulam in bracken (Pteridium aquilinum L. Kuhn) | Proceedings of the Royal Society of Edinburgh, Section B: Biological Sciences | Cambridge Core [cambridge.org]

- 4. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Asulam-Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asulam-potassium is the potassium salt of asulam, a systemic carbamate herbicide used for the post-emergence control of various annual and perennial grasses and broadleaf weeds.[1][2] Once in the environment, this compound dissociates, and the environmental fate and toxicological profile are determined by the asulam anion.[3] This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of asulam, summarizing key quantitative data, detailing experimental methodologies, and visualizing degradation processes. The information presented is primarily based on studies conducted with asulam and its sodium salt, as these are the forms most extensively studied and reported in regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA).[3][4][5]

Data Presentation: Environmental Fate of Asulam

The environmental behavior of asulam is characterized by its mobility in soil, its degradation through biological and light-induced processes, and its stability to hydrolysis under typical environmental conditions. The following tables summarize the key quantitative data on the environmental fate of asulam.

Table 1: Soil Degradation Half-life of Asulam

| Soil Type | Temperature (°C) | DT50 (days) | Reference |

| Various | 20 | 8 - 28 | U.S. EPA RED |

| Not Specified | Not Specified | 7 - 21 | EFSA Conclusion |

DT50: Time for 50% dissipation of the substance.

Table 2: Soil Adsorption and Mobility of Asulam

| Parameter | Value | Interpretation | Reference |

| Koc (Freundlich) | 40 - 300 mL/g | High to Moderate Mobility | U.S. EPA RED, PubChem[2] |

| pKa | 4.82 | Exists primarily as an anion in most soils | PubChem[2] |

Koc: Soil organic carbon-water partitioning coefficient. Higher values indicate stronger adsorption and lower mobility.

Table 3: Photolysis Half-life of Asulam

| Medium | Conditions | Half-life | Reference |

| Aqueous Solution (pH 9) | Not Specified | 2 hours | PubChem[2] |

| Air-dried Soil | Not Specified | 40 hours | PubChem |

| Moist Soil | Not Specified | 208 hours | PubChem |

Table 4: Hydrolysis of Asulam

| pH | Temperature (°C) | Result | Reference |

| 5, 7, 9 | Not Specified | Stable | PubChem[2] |

Experimental Protocols

The environmental fate of asulam has been assessed using standardized international guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). While specific experimental details from proprietary studies are often not fully disclosed in public documents, this section outlines the general methodologies based on the cited OECD guidelines.

Soil Degradation (Aerobic Metabolism - OECD 307)

The rate and pathway of asulam degradation in soil are typically determined following OECD Guideline 307.

Methodology:

-

Test System: Samples of fresh soil (typically a sandy loam, silty loam, or loam) are sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Radiolabeled ([14C]) asulam is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Analysis: At various time intervals, replicate soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol). The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify asulam and its degradation products.

-

Mineralization: Volatile organic compounds and carbon dioxide produced from the mineralization of the test substance are trapped in solutions (e.g., ethylene glycol and potassium hydroxide) and quantified by Liquid Scintillation Counting (LSC).

-

Bound Residues: The amount of non-extractable radioactivity remaining in the soil after extraction is determined by combustion analysis.

Adsorption/Desorption (Batch Equilibrium Method - OECD 106)

The mobility of asulam in soil is assessed by determining its adsorption and desorption characteristics using the batch equilibrium method as described in OECD Guideline 106.

Methodology:

-

Soil Selection: A range of soils with varying properties (e.g., organic carbon content, pH, clay content, texture) are used.

-

Adsorption Phase: Known masses of soil are equilibrated with a solution of known concentration of radiolabeled asulam in a calcium chloride solution (0.01 M, to mimic soil solution ionic strength). The suspensions are agitated for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

-

Analysis: After equilibration, the soil and aqueous phases are separated by centrifugation. The concentration of asulam in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (indirect method) or by direct analysis of the soil phase.

-

Isotherms: The experiment is conducted with a range of initial concentrations to determine the Freundlich adsorption isotherm, from which the Koc and 1/n (a measure of the non-linearity of the adsorption) values are derived.

-

Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh pesticide-free solution, and the suspension is re-equilibrated to determine the extent of desorption.

Photolysis in Water (OECD 316)

The degradation of asulam due to sunlight in aquatic environments is evaluated based on OECD Guideline 316.

Methodology:

-

Test Solution: A sterile, buffered aqueous solution of radiolabeled asulam is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The temperature is maintained at a constant level.

-

Dark Control: A parallel set of samples is incubated in the dark to distinguish between photolytic and other degradation processes (like hydrolysis).

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of asulam and its photoproducts, typically using HPLC.

-

Quantum Yield: The quantum yield (the efficiency of a photon in causing a chemical reaction) can be determined to allow for the calculation of the environmental half-life under different light conditions and latitudes.

Hydrolysis (OECD 111)

The stability of asulam to hydrolysis is determined as a function of pH according to OECD Guideline 111.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are prepared.

-

Incubation: A known concentration of asulam is added to each buffer solution, and the solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound to determine the rate of hydrolysis.

Degradation Pathways of Asulam

Asulam degrades in the environment through two primary pathways: microbial degradation in soil and water, and photolysis in water and on soil surfaces.

Microbial Degradation

In soil, asulam is primarily degraded by microorganisms. The main degradation pathway involves the cleavage of the carbamate and sulfonyl groups. The major identified metabolites are sulfanilamide and N-acetylasulam. Sulfanilamide can be further degraded.

Caption: Microbial degradation pathway of asulam in soil.

Photodegradation

Asulam is susceptible to degradation by sunlight, particularly in aqueous environments. The primary photodegradation pathway involves the cleavage of the sulfonyl-carbamate bond.

Caption: Photodegradation pathway of asulam in water.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the environmental fate of a substance like this compound according to OECD guidelines.

Caption: General workflow for environmental fate assessment.

Conclusion

The environmental fate of asulam, the active component of this compound, is governed by a combination of its physicochemical properties and its susceptibility to microbial and photolytic degradation. It is characterized by high to moderate mobility in soil, with biodegradation being a significant route of dissipation in terrestrial environments. In aquatic systems, photolysis can be a rapid degradation process. Asulam is stable to hydrolysis at environmentally relevant pHs. The primary degradation products are sulfanilamide and N-acetylasulam. A thorough understanding of these pathways and the factors that influence them is crucial for assessing the environmental risk associated with the use of this compound.

References

- 1. Asulam (Ref: M&B 9057) [sitem.herts.ac.uk]

- 2. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Peer review of the pesticide risk assessment of the active substance asulam (variant evaluated asulam‐sodium) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Updated peer review of the pesticide risk assessment of the active substance asulam (variant evaluated asulam‐sodium) - PMC [pmc.ncbi.nlm.nih.gov]

Asulam-Potassium: An Evaluation of its Postulated Role as a Fungal Chitin Synthase Inhibitor

For the Attention of: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This technical guide addresses the classification of asulam-potassium as a chitin synthase inhibitor for the purpose of fungal treatment. A thorough review of available scientific literature reveals that the primary and well-documented mechanism of action for asulam is the inhibition of dihydropteroate synthase, establishing its role as a herbicide.[1] The assertion that this compound acts as a fungal chitin synthase inhibitor is noted from a single commercial supplier, MedChemExpress, but lacks substantiation within peer-reviewed scientific research.[2][3] Consequently, this document serves to clarify the established role of asulam and to provide a framework for the evaluation of true chitin synthase inhibitors, a validated yet underexploited target for antifungal drug development. We present the established data on asulam's herbicidal activity and a generalized methodology for assessing potential fungal chitin synthase inhibitors, in the absence of specific data for this compound in this context.

This compound: Primary Mechanism of Action

Asulam is a carbamate ester classified as a systemic herbicide.[4] Its primary mode of action is the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in plants. This inhibition disrupts cell division and growth, leading to the death of susceptible plants, particularly bracken.[1][4] Asulam is typically formulated as a sodium or potassium salt to improve its solubility and efficacy.

While some carbamates can exhibit fungicidal properties, the available body of scientific literature does not support the claim that this compound's primary antifungal mechanism is the inhibition of chitin synthase.

The Claim of Chitin Synthase Inhibition

The sole source identifying this compound as a chitin synthase inhibitor is the product description from the chemical supplier MedChemExpress.[2][3] The description states that this compound "interferes with the biosynthesis of chitin in the fungal cell wall to destroy the integrity and normal growth and reproduction of fungal cells, thereby exerting bacteriostatic activity."[2] However, this claim is not supported by citations of primary research, and no quantitative data (e.g., IC50, Ki values) or specific experimental protocols are provided to validate this assertion.

Our extensive search of scientific databases has yielded no peer-reviewed studies that investigate or confirm the activity of this compound against fungal chitin synthase. Therefore, this claim should be treated with caution and is considered unsubstantiated by the broader scientific community at this time.

Chitin Synthase as a Validated Antifungal Target

The fungal cell wall is a critical structure, absent in humans, making its biosynthetic pathways attractive targets for antifungal drug development.[5][6] Chitin is an essential polysaccharide component of the cell walls of most pathogenic fungi, providing structural integrity.[5][6] Chitin synthases (CHS) are the enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) to form chitin chains.[5][7] Inhibition of CHS enzymes leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death or growth arrest (fungistatic effect).[5][8]

Well-characterized chitin synthase inhibitors, such as nikkomycins and polyoxins, have demonstrated the potential of this target.[6]

Quantitative Data on Asulam's Biological Activity (as a Herbicide)

To date, no quantitative data for this compound as a fungal chitin synthase inhibitor has been published in peer-reviewed literature. The table below summarizes the known biological activity of asulam in its established role as a herbicide.

| Parameter | Organism/System | Value | Reference |

| Primary Target | Plants | Dihydropteroate Synthase | [1] |

| Mode of Action | Herbicide | Inhibition of Folic Acid Synthesis | [1] |

| Effect | Plants | Inhibition of cell division, chlorosis | [4] |

Experimental Protocols for Evaluating Chitin Synthase Inhibitors

For a compound to be validated as a chitin synthase inhibitor, a series of standardized biochemical and cellular assays must be performed. The following represents a generalized protocol that would be necessary to assess the claim for this compound.

In Vitro Chitin Synthase Activity Assay

This assay directly measures the enzymatic activity of chitin synthase in the presence of a potential inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against isolated fungal chitin synthase.

Materials:

-

Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

Microsomal fraction preparation containing chitin synthase

-

Substrate: UDP-[14C]-N-acetylglucosamine

-

Test compound (e.g., this compound) dissolved in a suitable solvent

-

Positive control inhibitor (e.g., Nikkomycin Z)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

-

Scintillation fluid and vials

-

Glass fiber filters

Protocol:

-

Enzyme Preparation: Prepare a microsomal fraction from fungal protoplasts, which is enriched in membrane-bound chitin synthase.

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, the test compound at various concentrations, and the microsomal enzyme preparation.

-

Initiation: Start the reaction by adding the radiolabeled substrate, UDP-[14C]-N-acetylglucosamine.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a denaturing solution, such as 10% trichloroacetic acid (TCA).

-

Product Collection: Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-chitin polymer.

-

Washing: Wash the filters extensively to remove any unincorporated UDP-[14C]-N-acetylglucosamine.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Fungal Growth Inhibition Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compound against whole fungal cells.

Objective: To assess the fungistatic or fungicidal activity of the test compound.

Protocol:

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate using a suitable growth medium (e.g., RPMI-1640).

-

Inoculate each well with a standardized suspension of fungal cells.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plate at an appropriate temperature for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the hypothetical mechanism of action and a typical experimental workflow for a chitin synthase inhibitor.

Caption: Postulated inhibitory action of this compound on fungal chitin synthase.

Caption: A generalized workflow for identifying and validating chitin synthase inhibitors.

Conclusion

The assertion that this compound is a fungal chitin synthase inhibitor is not supported by the available scientific literature. Its established and well-documented role is that of a dihydropteroate synthase inhibitor used as a herbicide. For researchers and drug development professionals, it is crucial to rely on validated and peer-reviewed data when selecting compounds for screening and development. While chitin synthase remains a highly promising target for novel antifungal therapies, the candidacy of this compound for this role is, at present, unsubstantiated. Future research would be required to experimentally validate or refute this claim using the types of rigorous biochemical and cellular assays outlined in this guide.

References

- 1. This compound | C8H9KN2O4S | CID 134123139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chitin synthase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. caws.org.nz [caws.org.nz]

- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 7. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organism-Dependent Fungicidal Activities of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Absorption, Translocation, and Metabolism of Asulam-Potassium in Weeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asulam-potassium is a selective, systemic carbamate herbicide primarily used for the post-emergence control of perennial weeds such as bracken (Pteridium aquilinum) and docks (Rumex spp.). Its efficacy is intrinsically linked to its absorption by the weed, translocation to meristematic tissues, and subsequent metabolic fate within the plant. This technical guide provides a comprehensive overview of these three critical processes, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in weed science and herbicide technology.

Asulam's primary mode of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid.[1] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids, and its depletion ultimately leads to the cessation of cell division and plant death.[1] Understanding the pharmacokinetics of this compound in target weed species is crucial for optimizing its application, overcoming potential resistance mechanisms, and developing new herbicidal formulations.

Absorption of this compound

The initial step in asulam's herbicidal action is its absorption by the target weed. As a systemic herbicide, asulam can be taken up by the leaves, shoots, and roots.[1] Foliar application is the most common method, and therefore, absorption through the leaf cuticle is of primary importance.

Factors Influencing Foliar Absorption

Several factors can influence the rate and extent of asulam absorption:

-

Plant Species and Leaf Age: The morphology and composition of the leaf cuticle vary between weed species and with the age of the leaf, affecting herbicide penetration. Younger, developing fronds tend to exhibit higher absorption rates than mature ones.

-

Environmental Conditions: High humidity and temperature have been shown to significantly increase the uptake of asulam.[2] These conditions likely increase the hydration of the cuticle, making it more permeable to the herbicide.

-

Formulation and Adjuvants: The addition of surfactants to the spray solution can enhance the spreading and penetration of asulam droplets on the leaf surface, leading to increased absorption by up to 30%.[2]

Experimental Protocol for Foliar Absorption Studies

The following protocol outlines a general method for quantifying the foliar absorption of this compound using a radiolabeled compound (e.g., 14C-asulam).

Objective: To determine the rate and extent of 14C-asulam absorption in a target weed species over time.

Materials:

-

14C-asulam of known specific activity

-

Target weed species grown under controlled conditions

-

Microsyringe

-

Aqueous solution of non-labeled this compound with and without surfactant

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter (LSC)

-

Oxidizer for biological samples

-

Washing solution (e.g., water:acetone mix)

Procedure:

-

Plant Preparation: Grow weeds to a specific growth stage (e.g., 3-4 leaf stage) in a controlled environment.

-

Herbicide Application: Apply a known amount of 14C-asulam solution in small droplets to a specific area on the adaxial or abaxial surface of a mature leaf using a microsyringe.

-

Time Course: Harvest treated plants at various time points after application (e.g., 6, 12, 24, 48, 72 hours).

-

Removal of Unabsorbed Herbicide: At each time point, carefully excise the treated leaf. Wash the surface of the leaf with a known volume of the washing solution to remove any unabsorbed 14C-asulam.

-

Quantification of Unabsorbed Herbicide: Transfer the leaf wash solution to a scintillation vial, add scintillation cocktail, and determine the amount of radioactivity using an LSC.

-

Quantification of Absorbed Herbicide: The treated leaf and the rest of the plant are processed separately. The plant parts are dried, weighed, and combusted in a biological oxidizer. The resulting 14CO2 is trapped in a scintillation cocktail, and the radioactivity is quantified by LSC.

-

Calculation of Absorption: The amount of absorbed herbicide is calculated by subtracting the amount of unabsorbed herbicide (from the leaf wash) from the total amount applied. Absorption is typically expressed as a percentage of the total applied radioactivity.

Experimental workflow for a foliar absorption study of this compound.

Translocation of this compound

Once absorbed, the systemic nature of this compound allows for its movement, or translocation, throughout the plant. This is a critical step for the herbicide to reach the meristematic tissues (sinks) where cell division is actively occurring.

Translocation Pathways and Patterns

Asulam is primarily translocated via the phloem , following the source-to-sink pathway of photosynthate distribution.[2] This means that after foliar application, it moves from the mature leaves (source) to areas of high metabolic activity and growth, such as:

-

Rhizome apices

-

Frond buds

-

Root tips

-

Young, developing fronds[2]

The translocation of asulam is positively correlated with its total uptake.[2] Factors that enhance absorption, such as high humidity and temperature, will also lead to greater translocation to the rhizome system.[2]

Quantitative Data on Translocation

Quantitative data on the translocation of this compound in various weed species is limited. The following tables summarize the available data from studies on bracken (Pteridium aquilinum) and alpine dock (Rumex alpinus).

Table 1: Translocation of 14C-Asulam in Bracken (Pteridium aquilinum)

| Time After Treatment | % of Applied Radioactivity in Rhizome | Reference |

| 40 weeks | 8% | [2] |

Table 2: Asulam Residue Levels and Translocation in Alpine Dock (Rumex alpinus)

| Time After Treatment | Residue in Leaves (mg/kg) | Residue in Roots (mg/kg) | % of Applied Amount in Roots | Reference |

| Initial | ≈100 | - | - | [3][4] |

| 2 weeks | - | 6.5 (maximum) | ≈2.6% | [3][4] |

| 3 weeks | ≈3 | Declining | - | [3][4] |

Experimental Protocol for Translocation Studies

The protocol for studying translocation is an extension of the absorption study, focusing on the distribution of the radiolabeled herbicide throughout the plant.

Objective: To quantify the distribution of 14C-asulam in different plant parts following foliar application.

Procedure:

-

Follow steps 1-3 of the foliar absorption protocol.

-

Plant Sectioning: At each harvest time point, after washing the treated leaf to remove unabsorbed herbicide, dissect the plant into different parts (e.g., treated leaf, other leaves, stem, roots, rhizomes).

-

Sample Processing: Dry and weigh each plant part separately.

-

Radioactivity Quantification: Combust each plant part in a biological oxidizer and quantify the radioactivity using an LSC.

-

Calculation of Translocation: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity. This will indicate the pattern and extent of translocation.

-

Autoradiography (Optional): For a visual representation of translocation, press the whole plant and expose it to X-ray film for a period of time. The developed film will show the locations of the radiolabeled herbicide.

Experimental workflow for a translocation study of this compound.

Metabolism of this compound

The metabolism of herbicides in plants is a key determinant of their selectivity and can be a mechanism of resistance in weeds. Plants typically metabolize herbicides in three phases to detoxify and sequester the compound.

Known Metabolic Pathways

The metabolic pathway of asulam in weeds is not as well-defined as in some crops. However, based on studies of related compounds and observed metabolites, the following steps are proposed:

-

Phase I: Modification: The initial step is often a hydroxylation reaction, likely catalyzed by cytochrome P450 monooxygenases.

-

Phase II: Conjugation: The hydroxylated asulam can then be conjugated with sugars (e.g., glucose) or other endogenous molecules. This increases the water solubility of the metabolite and facilitates its sequestration.

-

Phase III: Sequestration: The conjugated metabolites are then transported and stored in the vacuole or incorporated into the cell wall.

Two known metabolites of asulam are sulphanilamide and acetyl-asulam . The formation of these metabolites suggests that hydrolysis of the carbamate linkage and acetylation of the amino group are also metabolic routes.

Differential metabolism rates are a key factor in the selectivity of some herbicides. For example, the related herbicide florasulam has a much shorter half-life in tolerant wheat (2.4 hours) compared to susceptible broadleaf weeds (19 to >48 hours), indicating that tolerant species can metabolize the herbicide more rapidly.[5]

Proposed Metabolic Pathway of Asulam in Weeds

Proposed metabolic pathway of this compound in weeds.

Experimental Protocol for Metabolism Studies

Investigating the metabolism of asulam requires the extraction and identification of its metabolites from plant tissues.

Objective: To identify and quantify the metabolites of asulam in a target weed species.

Materials:

-

14C-asulam

-

Target weed species

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector and/or a mass spectrometer (LC-MS/MS)

-

Analytical standards of asulam and potential metabolites

Procedure:

-

Treatment and Harvest: Treat weeds with 14C-asulam as described in the previous protocols and harvest at different time points.

-

Extraction: Homogenize the plant tissues and extract the radiolabeled compounds with an appropriate solvent.

-

Cleanup: Use SPE to remove interfering compounds from the extract.

-

Analysis:

-

HPLC with Radioactivity Detection: Separate the parent compound and its metabolites using HPLC. A flow-through radioactivity detector will quantify the amount of radioactivity in each peak.

-

LC-MS/MS: For structural elucidation, analyze the extracts using LC-MS/MS. By comparing the mass spectra and retention times with those of analytical standards, the metabolites can be identified and quantified.

-

-

Metabolite Identification: Based on the analytical data, identify the chemical structures of the metabolites and propose a metabolic pathway.

-

Quantification: Calculate the amount of each metabolite as a percentage of the total radioactivity recovered from the plant tissue.

Conclusion

The efficacy of this compound as a herbicide is a complex interplay of its absorption, translocation, and metabolism within the target weed. While the general principles of these processes are understood, this guide highlights the need for more quantitative data across a broader range of weed species. Future research should focus on:

-

Quantifying absorption and translocation rates in a wider variety of economically important weeds to better predict efficacy.

-

Elucidating the complete metabolic pathway of asulam in both susceptible and potentially resistant weed biotypes. This will be crucial for understanding and managing herbicide resistance.

-

Investigating the impact of different environmental conditions and adjuvant formulations on the overall pharmacokinetic profile of this compound.

By addressing these knowledge gaps, the scientific community can continue to refine the use of this compound and develop more effective and sustainable weed management strategies.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detection of the herbicide asulam in groundwater: translocation to roots of treated docks (Rumex) and exudation to subsoil as a potential input pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uptake, translocation and metabolism of the herbicide florasulam in wheat and broadleaf weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of Asulam-Potassium: A Deep Dive into its Differential Effects on Plant Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Asulam-potassium, a carbamate herbicide, exhibits notable selectivity in its control of various plant species. This technical guide delves into the core mechanisms governing this selectivity, primarily focusing on its mode of action as a dihydropteroate synthase (DHPS) inhibitor and the pivotal role of differential metabolism in tolerant versus susceptible plants. This document provides a comprehensive overview of the biochemical pathways involved, detailed experimental protocols for assessing selectivity, and a summary of the differential responses observed in various plant species.

Introduction

This compound is a systemic herbicide absorbed by the leaves, shoots, and roots of plants, offering effective post-emergence control of a range of broadleaf weeds.[1] Its utility in agriculture and land management is underscored by its selective action, effectively controlling target weeds with minimal damage to tolerant crops. Understanding the basis of this selectivity is paramount for its optimal use, for developing new herbicidal compounds, and for managing the evolution of herbicide resistance. The primary mechanism of action for asulam is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid biosynthesis pathway.[2][3] A secondary mode of action involves the disruption of mitosis.[4] This guide will explore these mechanisms in detail, with a focus on how they contribute to the differential sensitivity observed among plant species.

Mechanism of Action

Primary Mode of Action: Inhibition of Dihydropteroate Synthase (DHPS)

The principal mechanism behind the herbicidal activity of this compound is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS; EC 2.5.1.15).[3] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor to folic acid.[2] Folic acid, in its reduced form as tetrahydrofolate, is an essential cofactor in the transfer of one-carbon units for the synthesis of vital biomolecules, including purines, pyrimidines, and certain amino acids.

By inhibiting DHPS, asulam effectively blocks the folate biosynthesis pathway, leading to a deficiency in these essential building blocks. This disruption of nucleic acid and protein synthesis ultimately results in the cessation of cell division and growth, leading to the characteristic symptoms of chlorosis in young leaves, stunting, and eventual necrosis.

Secondary Mode of Action: Mitotic Inhibition

In addition to its primary effect on folate synthesis, asulam has been observed to act as a mitotic inhibitor.[4] This secondary mechanism is thought to involve the disruption of microtubule assembly or function within the meristematic tissues of plants.[4] Microtubules are essential components of the cytoskeleton and play a critical role in cell division, forming the mitotic spindle that segregates chromosomes. Interference with microtubule dynamics can lead to arrested metaphase and other mitotic irregularities, further contributing to the inhibition of plant growth.[4] The precise contribution of this secondary mechanism to the overall herbicidal efficacy and selectivity of asulam is an area of ongoing research.

Basis of Selectivity: Differential Metabolism

The selective herbicidal activity of this compound is primarily attributed to the differential rates of its metabolism and detoxification in tolerant versus susceptible plant species. Tolerant plants, such as many grasses, are capable of rapidly metabolizing asulam into non-toxic compounds, whereas susceptible broadleaf weeds metabolize the herbicide at a much slower rate. This allows the active form of asulam to accumulate to phytotoxic levels in susceptible species.

The metabolic detoxification of herbicides in plants typically occurs in three phases:

-

Phase I: Transformation: The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (P450s) are frequently involved in these reactions.

-

Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione, which increases its water solubility and reduces its phytotoxicity. This step is often catalyzed by glutathione S-transferases (GSTs) or glycosyltransferases (GTs).

-

Phase III: Compartmentation: The conjugated herbicide is transported and sequestered in the vacuole or apoplast, effectively removing it from sites of metabolic activity.

While specific metabolic pathways for asulam in a wide range of plants are not extensively documented, it is hypothesized that tolerant species utilize a rapid Phase I hydroxylation of the asulam molecule, followed by Phase II conjugation to glucose.

Data Presentation: Differential Sensitivity of Plant Species

| Plant Species | Common Name | Family | Response to this compound | Primary Use |

| Saccharum officinarum | Sugarcane | Poaceae | Tolerant | Crop |

| Agrostis spp. | Bentgrass | Poaceae | Tolerant | Turf |

| Pteridium aquilinum | Bracken Fern | Dennstaedtiaceae | Susceptible | Weed |

| Rumex spp. | Docks | Polygonaceae | Susceptible | Weed |

| Solanum tuberosum | Potato | Solanaceae | Moderately Susceptible | Crop |

| Lycopersicon esculentum | Tomato | Solanaceae | Susceptible | Crop |

| Brassica spp. | Mustards | Brassicaceae | Susceptible | Weed/Crop |

Experimental Protocols

Whole-Plant Bioassay for Herbicide Selectivity

This protocol outlines a general procedure for assessing the selectivity of this compound between different plant species in a greenhouse setting.

Objective: To determine the differential phytotoxic effects of this compound on selected tolerant and susceptible plant species.

Materials:

-

Seeds of selected plant species (e.g., a tolerant grass and a susceptible broadleaf weed).

-

Pots (e.g., 10 cm diameter) filled with a standard potting mix.

-

This compound herbicide formulation.

-

Greenhouse with controlled temperature, humidity, and lighting.

-

Spray chamber or calibrated hand sprayer.

-

Balance, measuring cylinders, and other standard laboratory equipment.

Procedure:

-

Plant Culture: Sow seeds of each plant species in separate pots and grow them in the greenhouse under optimal conditions until they reach a uniform growth stage (e.g., 3-4 leaf stage).

-

Herbicide Preparation: Prepare a series of dilutions of the this compound formulation in water to achieve a range of application rates (e.g., 0, 0.5x, 1x, 2x, and 4x the recommended field rate).

-

Herbicide Application: Randomly assign replicate pots for each plant species to each herbicide treatment. Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer. Include a control group sprayed only with water.

-

Post-Treatment Care: Return the treated plants to the greenhouse and maintain them under the same conditions as before.

-

Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and stunting. A rating scale (e.g., 0 = no injury, 100 = complete death) can be used for quantitative assessment.

-

Biomass Measurement: At the final assessment point, harvest the above-ground biomass of each plant, dry it in an oven at 70°C to a constant weight, and record the dry weight.

-

Data Analysis: Analyze the data to determine the dose-response relationship for each species. Calculate the GR50 (the herbicide rate that causes a 50% reduction in growth) for each species to quantify their relative sensitivity.

In Vitro Dihydropteroate Synthase (DHPS) Enzyme Assay